Tbtdc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TBTDC involves the reaction of 4-bromobenzonitrile with cyanuric chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

TBTDC undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

Aplicaciones Científicas De Investigación

TBTDC has a wide range of scientific research applications, including:

Chemistry: Used as a photosensitizer in photochemical reactions.

Biology: Employed in bioimaging techniques to visualize biological processes.

Medicine: Utilized in photodynamic therapy for cancer treatment.

Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mecanismo De Acción

TBTDC exerts its effects through its ability to generate reactive oxygen species (ROS) upon light irradiation. The generated ROS can induce cell damage and apoptosis, making this compound effective in photodynamic therapy. The molecular targets include cellular components like lipids, proteins, and nucleic acids, leading to oxidative stress and cell death .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Uniqueness

TBTDC is unique due to its high efficiency as a photosensitizer and its aggregation-induced emission properties. These characteristics make it particularly suitable for applications in bioimaging and photodynamic therapy, where high sensitivity and specificity are required .

Actividad Biológica

TBTDC (Tetrabutylthiuram disulfide) has garnered significant attention in recent years for its biological activity, particularly in the fields of photodynamic therapy (PDT) and cancer treatment. This article explores the compound's mechanisms of action, its effectiveness in various biological contexts, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a thiuram compound that exhibits notable photosensitizing properties. It generates reactive oxygen species (ROS) upon light activation, which are crucial for inducing cell death in targeted cells, particularly tumor cells. This ability to selectively damage malignant cells while sparing healthy tissue positions this compound as a promising candidate for cancer therapies and treatments for skin conditions such as psoriasis.

1. Photodynamic Therapy (PDT)

PDT using this compound involves the generation of singlet oxygen and other ROS when exposed to light. These ROS can induce apoptosis (programmed cell death) in cancer cells, making this compound a valuable tool in oncology. Studies have demonstrated that this compound nanoparticles (NPs) enhance cellular uptake and exhibit potent anticancer effects across various cancer cell lines, including HeLa, HepG2, MCF-7, and MCF-10 cells .

2. Anti-inflammatory Effects

In addition to its cytotoxic effects on cancer cells, this compound has shown promising results in reducing inflammation. Research indicates that this compound NP-PDT significantly decreases the mRNA levels of pro-inflammatory cytokines such as IL-23, IL-1β, TNF-α, and IFN-γ in models of psoriasis . This dual action—targeting both cancerous cells and inflammatory pathways—highlights this compound's versatility.

Case Study 1: Efficacy in Psoriasis Treatment

A study investigated the effects of this compound NP-PDT on IMQ-induced psoriasis in mice. The results indicated a marked reduction in inflammatory responses and keratinocyte apoptosis was induced through specific pathways involving caspase-3 and Bcl-2 proteins . The study also noted that this compound NPs did not exhibit significant cytotoxicity even at high concentrations (up to 200 μg/ml), indicating good biocompatibility .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| IL-23 mRNA Level | High | Significantly Reduced |

| Caspase-3 Expression | Low | Increased |

| Bcl-2 Expression | High | Decreased |

Case Study 2: Anticancer Properties

In another study focusing on various cancer cell lines, this compound was shown to effectively induce apoptosis through ROS generation. The study highlighted that cellular uptake of this compound NPs was more efficient than that of its molecular counterparts, leading to enhanced therapeutic outcomes .

Propiedades

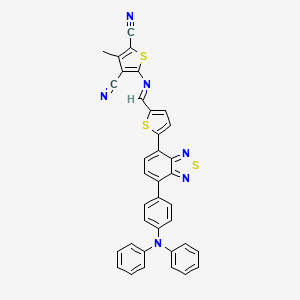

Fórmula molecular |

C36H22N6S3 |

|---|---|

Peso molecular |

634.8 g/mol |

Nombre IUPAC |

3-methyl-5-[(E)-[5-[7-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]methylideneamino]thiophene-2,4-dicarbonitrile |

InChI |

InChI=1S/C36H22N6S3/c1-23-31(20-37)36(44-33(23)21-38)39-22-28-16-19-32(43-28)30-18-17-29(34-35(30)41-45-40-34)24-12-14-27(15-13-24)42(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,22H,1H3/b39-22+ |

Clave InChI |

KJLSQPPZBSVZJS-WVKHYPTHSA-N |

SMILES isomérico |

CC1=C(SC(=C1C#N)/N=C/C2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

SMILES canónico |

CC1=C(SC(=C1C#N)N=CC2=CC=C(S2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.